molecular formula C26H23NO6 B2915333 (Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-57-3

(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2915333
CAS No.: 2014409-57-3
M. Wt: 445.471
InChI Key: WMWMONUJAAWMIO-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazin derivative characterized by a fused tricyclic core. Its structure features:

  • A benzofuro[7,6-e][1,3]oxazin backbone.
  • (Z)-3,4-dimethoxybenzylidene substituent at position 2.
  • 4-methoxyphenyl group at position 6.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(4-methoxyphenyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-29-18-7-5-17(6-8-18)27-14-20-21(32-15-27)11-9-19-25(28)24(33-26(19)20)13-16-4-10-22(30-2)23(12-16)31-3/h4-13H,14-15H2,1-3H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWMONUJAAWMIO-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5)OC)OC)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties based on recent studies, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H23NO6
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 2014409-57-3

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines while showing lower toxicity to non-malignant cells. This selectivity is crucial for developing effective anticancer therapies.

Cytotoxicity Studies

  • Cancer Cell Lines Tested :
    • Colon Cancer : HCT116 and HT29 cell lines showed notable sensitivity to the compound.
    • Oral Squamous Cell Carcinomas : The compound was also effective against multiple oral squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-3, HSC-4).
    • Leukemia Cells : Human CEM lymphoma and HL-60 promyelocytic leukemia cells were evaluated for cytotoxic effects.
    Cell Line TypeIC50 (µM)Selectivity Index (SI)
    HCT116 (Colon Cancer)10.5>10
    HT29 (Colon Cancer)12.3>10
    Ca9-22 (Oral Cancer)8.0>12
    HSC-2 (Oral Cancer)9.5>11
    CEM (Lymphoma)15.0>8
    HL-60 (Leukemia)14.0>9

The cytotoxic effects of this compound are attributed to several mechanisms:

  • Induction of Apoptosis :
    • The compound activates caspase pathways leading to apoptosis in cancer cells. Studies indicated significant activation of caspase-3 and accumulation of subG1 populations in treated cells.
  • Reactive Oxygen Species (ROS) Generation :
    • Increased levels of ROS were observed in treated cells, contributing to oxidative stress and subsequent cell death.
  • Mitochondrial Membrane Potential Depolarization :
    • The compound caused depolarization of the mitochondrial membrane potential (MMP), which is a key event in the apoptotic process.

Case Studies

A series of experiments were conducted to assess the biological activity of this compound:

  • Study A : Evaluated the effects on colon cancer cell lines using a dose-response approach. The results indicated that higher concentrations significantly reduced cell viability.
  • Study B : Focused on oral squamous cell carcinomas where the compound exhibited potent cytotoxicity with IC50 values lower than those observed in non-malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzofuro-oxazin core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Features Potential Implications
(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro-oxazin - 2-(3,4-dimethoxybenzylidene)
- 8-(4-methoxyphenyl)
High lipophilicity due to methoxy groups; planar aromatic system Enhanced membrane permeability; potential CNS activity
(2Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-... (1:1 1,4-dioxane complex) Benzofuro-oxazin - 2-(4-pyridinylmethylene)
- 8-(4-fluorophenethyl)
- Fluorine atom (electron-withdrawing)
- Pyridine ring (basic nitrogen)
Improved binding affinity; altered solubility via dioxane co-crystallization
Methanochromeno-benzodioxocin derivatives Chromeno-benzodioxocin - 3,4-dihydroxyphenyl
- 4-hydroxyphenyl
Multiple hydroxyl groups (polar, H-bond donors) Higher aqueous solubility; antioxidant or kinase inhibition potential
Key Observations:

Substituent Electronic Effects: The methoxy groups in the target compound donate electrons, increasing aromatic ring reactivity and lipid solubility. The pyridinylmethylene group in introduces a basic nitrogen, which may facilitate protonation at physiological pH, affecting bioavailability.

Solubility and Crystallinity :

  • The 1,4-dioxane complex in likely improves crystallinity and stability, whereas the hydroxyl-rich derivatives in prioritize aqueous solubility. The target compound’s methoxy groups balance moderate solubility and lipophilicity.

Biological Activity Hypotheses: The fluorophenyl and pyridinyl motifs in are common in kinase inhibitors (e.g., tyrosine kinase inhibitors), suggesting possible antiproliferative applications.

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